Sulfonium, tris(4-hydroxyphenyl)-, chloride

Description

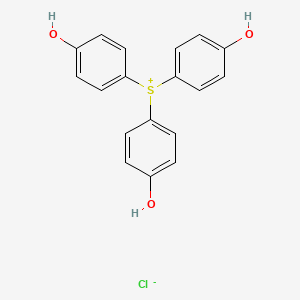

Tris(4-hydroxyphenyl)sulfonium chloride is a sulfonium salt characterized by a central sulfur atom bonded to three 4-hydroxyphenyl groups and a chloride counterion. Sulfonium compounds (R₃S⁺X⁻) are structurally analogous to quaternary ammonium compounds (QACs) but replace nitrogen with sulfur, conferring distinct electronic and steric properties .

Properties

CAS No. |

17755-35-0 |

|---|---|

Molecular Formula |

C18H15ClO3S |

Molecular Weight |

346.8 g/mol |

IUPAC Name |

tris(4-hydroxyphenyl)sulfanium;chloride |

InChI |

InChI=1S/C18H14O3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H,(H2-,19,20,21);1H |

InChI Key |

BINSXQFBKIIQJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)[S+](C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonium, tris(4-hydroxyphenyl)-, chloride typically involves the reaction of phenol with sulfur dichloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonium salt, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sulfonium, tris(4-hydroxyphenyl)-, chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfonium compounds.

Scientific Research Applications

Scientific Research Applications

Sulfonium, tris(4-hydroxyphenyl)-, chloride has a wide array of applications in scientific research:

- Chemistry It serves as a reagent in organic synthesis and a catalyst in specific chemical reactions.

- Biology It is studied for potential use in biochemical assays and as a probe to understand enzyme mechanisms.

- Medicine It is explored for potential therapeutic uses, including as an antimicrobial agent.

- Industry It is used in producing polymers and advanced materials.

Photoacid Generators

This compound is widely used as a photoacid generator. Interaction studies have focused on its role in this application and its interactions with different monomers during polymerization. These studies have shown how alterations in reaction conditions, such as light intensity and wavelength, can affect the efficiency of polymer formation and the properties of the resulting materials.

The compound exhibits biological activities because of its ability to interact with cellular components:

- Electrophilic Reactions The positively charged sulfonium ion can react with nucleophiles in biological systems, potentially modifying proteins and nucleic acids.

- Antimicrobial Properties Studies suggest that this compound may have antimicrobial activity, making it a candidate for investigation as a therapeutic agent. In vitro assays have demonstrated that tris(4-hydroxyphenyl) sulfonium chloride has inhibitory effects against various bacterial strains, possibly by disrupting bacterial cell membranes and causing cell lysis.

- Enzyme Interaction The compound has been explored as a biochemical probe to study enzyme mechanisms, especially regarding reactive sulfur species.

Case Studies

- Antimicrobial Efficacy A study evaluated the antimicrobial efficacy of sulfonium chloride against Escherichia coli and Staphylococcus aureus. The disk diffusion method with varying concentrations of the compound showed a dose-dependent inhibition zone, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Research investigated the interaction between sulfonium chloride and key enzymes involved in metabolic pathways. Kinetic assays showed significant inhibition at micromolar concentrations, indicating that sulfonium chloride could modulate enzymatic functions.

Further Applications

This compound is utilized in various scientific domains:

- Organic Synthesis As a reagent in creating complex molecules.

- Biochemical Assays As a probe for studying enzyme mechanisms and reactive sulfur species interactions.

- Material Science For its role in polymer production due to its unique chemical properties.

Other potential applications

Mechanism of Action

The mechanism of action of sulfonium, tris(4-hydroxyphenyl)-, chloride involves its ability to act as an electrophile due to the presence of the positively charged sulfonium ion . This allows it to interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The compound can also participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Sulfonium Compounds

Structural Analogues

Tris(2-hydroxyethyl)sulfonium bromide (S4)

- Structure : Three 2-hydroxyethyl groups attached to sulfur, bromide counterion.

- Properties : Higher hydrophilicity due to hydroxyl groups on short alkyl chains. Demonstrates antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Applications : Investigated as a disinfectant alternative to QACs.

(2,4-Dihydroxyphenyl)dimethylsulfonium trifluoromethanesulfonate (S5)

- Structure : One 2,4-dihydroxyphenyl group, two methyl groups, triflate counterion.

- Used in biochemical studies targeting redox-sensitive pathways .

Trialkyl sulfonium chlorides

Functional Analogues

S-Methyl methionine sulfonium chloride (MMSC, Vitamin U)

- Structure : Methyl and methionine-derived substituents, chloride counterion.

- Properties : Naturally occurring in vegetables; exhibits antiulcer, antioxidant, and hepatoprotective activities. Forms stable complexes with actinide metals (e.g., Th(IV), UO₂(II)) due to chelating NH₂ and COOH groups .

- Applications : Pharmaceuticals (e.g., ulcer treatment) and nutraceuticals.

Trimethylsulfonium iodide (S1)

Physicochemical Properties

- Polarity : Aryl-hydroxyl groups (e.g., in tris(4-hydroxyphenyl)sulfonium chloride) increase polarity compared to alkyl-substituted derivatives, affecting solubility in aqueous vs. organic media.

- Stability : Sulfonium salts with aromatic substituents exhibit greater thermal and oxidative stability than aliphatic analogs due to resonance effects .

- Counterion Effects : Chloride (e.g., tris(4-hydroxyphenyl)sulfonium chloride) vs. triflate (e.g., S5) influences solubility and ionic strength in biological systems .

Biological Activity

Sulfonium, tris(4-hydroxyphenyl)-, chloride (CAS No. 17755-35-0) is a compound of increasing interest in the fields of chemistry and biology due to its unique structure and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H15ClO3S

- Molecular Weight : 346.8 g/mol

- IUPAC Name : tris(4-hydroxyphenyl)sulfanium;chloride

- InChI Key : BINSXQFBKIIQJI-UHFFFAOYSA-N

The compound features a sulfonium ion, which contributes to its electrophilic nature, allowing it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its ability to interact with cellular components:

- Electrophilic Reactions : The positively charged sulfonium ion can react with nucleophiles in biological systems, potentially modifying proteins and nucleic acids.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation as a therapeutic agent.

- Enzyme Interaction : The compound has been explored for its potential as a biochemical probe to study enzyme mechanisms, particularly in relation to reactive sulfur species .

Antimicrobial Activity

A study highlighted the potential of sulfonium compounds as antimicrobial agents. In vitro assays demonstrated that tris(4-hydroxyphenyl)-sulfonium chloride exhibited significant inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of sulfonium chloride against Escherichia coli and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed with varying concentrations of the compound.

- Results : The compound showed a dose-dependent inhibition zone, indicating its potential as an antimicrobial agent.

-

Case Study on Enzyme Interaction :

- Objective : Investigate the interaction between sulfonium chloride and key enzymes involved in metabolic pathways.

- Methodology : Kinetic assays were performed to assess the inhibition of enzyme activity.

- Results : Significant inhibition was observed at micromolar concentrations, suggesting that sulfonium chloride could modulate enzymatic functions .

Applications in Research

This compound is being utilized in various scientific domains:

- Organic Synthesis : As a reagent in organic synthesis for creating complex molecules.

- Biochemical Assays : Used as a probe for studying enzyme mechanisms and reactive sulfur species interactions .

- Material Science : Investigated for its role in polymer production due to its unique chemical properties.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing tris(4-hydroxyphenyl)sulfonium chloride, and how do they target specific structural features?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to identify the sulfonium center’s electronic environment and hydroxyl group hydrogen bonding. F NMR (if applicable) can detect counterion interactions .

- IR Spectroscopy : Analyze O–H stretching (~3200–3600 cm) and sulfonium-related vibrations (e.g., S–C stretching at ~700 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring minimal fragmentation due to the compound’s thermal sensitivity .

Q. How can researchers optimize the synthesis of tris(4-hydroxyphenyl)sulfonium chloride to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonium salt stability during synthesis .

- Temperature Control : Maintain low temperatures (<0°C) to prevent hydrolysis of intermediates .

- Purification : Use recrystallization in ethanol-water mixtures or column chromatography (silica gel with ethyl acetate/hexane) to isolate high-purity product .

Q. What are the primary challenges in handling tris(4-hydroxyphenyl)sulfonium chloride, and how can they be mitigated?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N/Ar) in anhydrous conditions. Use Schlenk-line techniques for moisture-sensitive steps .

- pH-Dependent Stability : Avoid strongly acidic/basic conditions to prevent decomposition; monitor pH during reactions using buffered solutions .

Advanced Research Questions

Q. How can computational chemistry approaches elucidate the electronic properties and reactivity of tris(4-hydroxyphenyl)sulfonium chloride in different solvent environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be modeled using implicit solvation (e.g., PCM) .

- Molecular Dynamics (MD) : Simulate solute-solvent interactions to assess aggregation behavior in aqueous vs. organic media .

Q. What mechanistic studies are recommended to resolve contradictions in reported alkylation pathways of tris(4-hydroxyphenyl)sulfonium chloride with nucleophilic biomolecules?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between S1 and S2 mechanisms .

- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to test for radical pathways in photochemical alkylation .

- Cross-Validation : Compare results with structurally analogous sulfonium salts (e.g., triarylsulfonium hexafluorophosphate) .

Q. How can researchers systematically address discrepancies in the stability of tris(4-hydroxyphenyl)sulfonium chloride under varying pH conditions?

- Methodological Answer :

- Controlled Replication : Standardize buffer systems (e.g., phosphate vs. acetate buffers) to isolate pH effects from ionic strength variations .

- Multi-Analyte Monitoring : Use HPLC-MS to track decomposition products (e.g., phenolic byproducts) and quantify degradation kinetics .

Q. What factorial design strategies are effective for optimizing reaction conditions in tris(4-hydroxyphenyl)sulfonium chloride-mediated photopolymerization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.